molecular formula C9H16N2O4S B12707714 2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide CAS No. 83789-16-6

2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide

Cat. No.: B12707714
CAS No.: 83789-16-6
M. Wt: 248.30 g/mol
InChI Key: ARZYMIPWIGSPQN-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using precursors such as 2,6-dimethyl-4-(2-methylpropyl)thiosemicarbazide and appropriate oxidizing agents.

    Reaction Conditions: These reactions are often carried out in solvents like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Utilizing large-scale reactors to ensure consistent quality and yield.

    Purification Steps: Including crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the thiadiazine ring to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted thiadiazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Inhibit Enzyme Activity: By binding to the active site or allosteric sites.

    Modulate Receptor Function: By acting as an agonist or antagonist.

    Pathways Involved: Specific pathways may include oxidative stress response, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-(2-methylpropyl)-1,2,6-thiadiazine-3,5-dione: Lacks the 1,1-dioxide functionality.

    2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione: Similar structure but different oxidation state.

Uniqueness

2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide is unique due to its specific substitution pattern and oxidation state, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

83789-16-6

Molecular Formula

C9H16N2O4S

Molecular Weight

248.30 g/mol

IUPAC Name

2,6-dimethyl-4-(2-methylpropyl)-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione

InChI

InChI=1S/C9H16N2O4S/c1-6(2)5-7-8(12)10(3)16(14,15)11(4)9(7)13/h6-7H,5H2,1-4H3

InChI Key

ARZYMIPWIGSPQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)N(S(=O)(=O)N(C1=O)C)C

Origin of Product

United States

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